molecular formula C19H15F2N3O3S B2882937 N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide CAS No. 921586-82-5

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide

Katalognummer B2882937
CAS-Nummer: 921586-82-5
Molekulargewicht: 403.4
InChI-Schlüssel: LABGZOSOPRHSKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential application in the field of medicine. This compound belongs to the class of pyridazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as phosphodiesterase-5 and phosphodiesterase-6. These enzymes play a role in various cellular processes such as cell proliferation and apoptosis. Inhibition of these enzymes by this compound may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and has been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory properties and has been studied for its potential application in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide in lab experiments is its potential application in the field of medicine. It has been found to exhibit anticancer properties and has been studied for its potential application in the treatment of neurodegenerative diseases and inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Zukünftige Richtungen

There are several future directions for the study of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide. One direction is to further investigate its mechanism of action and its potential application in the treatment of various diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to determine the safe dosage and potential side effects of this compound. Additionally, further studies are needed to determine the efficacy of this compound in vivo and in clinical trials.

Synthesemethoden

The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide involves the reaction of 4-(6-(ethylsulfonyl)pyridazin-3-yl)aniline with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-difluorobenzamide has been found to exhibit potential application in the field of medicine. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory properties and has been studied for its potential application in the treatment of inflammatory diseases.

Eigenschaften

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)13-5-8-15(20)16(21)11-13/h3-11H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABGZOSOPRHSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.